molecular formula C27H27NO5 B15196755 Fmoc-O-benzyl-N-methyl-L-threonine

Fmoc-O-benzyl-N-methyl-L-threonine

Cat. No.: B15196755
M. Wt: 445.5 g/mol
InChI Key: OJELSPMZRJEODW-BVZFJXPGSA-N
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Description

Fmoc-O-benzyl-N-methyl-L-threonine (CAS: 198561-81-8) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features three key modifications:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
  • Benzyl (Bzl) group: Protects the hydroxyl side chain of threonine, offering stability under acidic and basic conditions .
  • N-methylation: Introduces a methyl group on the α-nitrogen, altering peptide backbone conformation and enhancing metabolic stability in therapeutic peptides .

With a molecular formula of C₂₇H₂₇NO₅ and molecular weight of 445.51 g/mol, it is characterized by a density of ~1.24 g/cm³ and melting point of 116–122°C . Its storage requires refrigeration (2–8°C) due to sensitivity to decomposition .

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid

InChI

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25-/m0/s1

InChI Key

OJELSPMZRJEODW-BVZFJXPGSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-benzyl-N-methyl-L-threonine typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-benzyl-N-methyl-L-threonine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The primary function of Fmoc-O-benzyl-N-methyl-L-threonine is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during synthesis and is removed under basic conditions to allow for subsequent coupling reactions. The benzyl group protects the hydroxyl side chain and is removed by hydrogenolysis .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications Stability Considerations
Fmoc-O-benzyl-N-methyl-L-threonine 198561-81-8 C₂₇H₂₇NO₅ 445.51 Fmoc (α-amine), Bzl (OH), N-Me SPPS for N-methylated peptides Stable to piperidine; sensitive to hydrogenolysis
Fmoc-Thr(tBu)-OH 199116-71-7 C₂₄H₂₇NO₅ 397.48 Fmoc (α-amine), tBu (OH) SPPS with acid-labile protection Acid-labile (TFA required)
Fmoc-Thr(β-D-GlcNAc(Ac)₃)-OH 160168-40-1 C₃₃H₃₇N₃O₁₄ 699.66 Fmoc (α-amine), glycosylated OH Glycopeptide synthesis Sensitive to glycosidase cleavage
Fmoc-Tyr(Bzl)-OH 71989-40-7 C₃₁H₂₇NO₅ 493.55 Fmoc (α-amine), Bzl (phenolic OH) Tyrosine-containing peptides Similar Bzl stability to threonine analog
N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine - C₂₆H₃₂N₂O₇ 484.55 Fmoc (α-amine), Boc-N-Me (side chain) Neoglycopeptide synthesis Chemoselective glycosylation
Key Observations:
  • Protecting Group Chemistry :
    • The benzyl group in this compound provides orthogonal stability compared to the tert-butyl (tBu) group in Fmoc-Thr(tBu)-OH, which requires strong acids (e.g., TFA) for removal .
    • Glycosylated derivatives (e.g., Fmoc-Thr(β-D-GlcNAc(Ac)₃)-OH) enable glycopeptide synthesis but necessitate enzymatic or chemical deglycosylation .
  • N-methylation : Unique to this compound, this modification reduces hydrogen bonding in peptides, improving membrane permeability and proteolytic resistance .

Stability and Handling

  • Thermal Stability : this compound decomposes above 122°C, requiring cold storage . In contrast, Fmoc-Thr(tBu)-OH is more thermally stable but hygroscopic .
  • Chemical Stability: The benzyl group resists piperidine but is cleaved by hydrogenolysis (H₂/Pd-C), whereas tBu groups are labile to TFA .
  • Safety : this compound is classified as an irritant (WGK 3), necessitating gloves and ventilation. Glycosylated derivatives may release acetic acid upon decomposition, requiring additional precautions .

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